2,3,5-trifluoro-N-methylaniline
Description
2,3,5-Trifluoro-N-methylaniline (C₇H₅F₃N) is a fluorinated aromatic amine characterized by a methyl group attached to the nitrogen atom and three fluorine substituents at the 2-, 3-, and 5-positions of the benzene ring. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing nature of fluorine atoms, which enhance metabolic stability and modulate electronic properties for targeted biological interactions .
Properties
Molecular Formula |
C7H6F3N |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
2,3,5-trifluoro-N-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,11H,1H3 |
InChI Key |
JRFMWDZRTMCJNC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC(=C1)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2,3,5-trifluoro-N-methylaniline with structurally related fluorinated anilines, highlighting differences in substituent patterns, physical properties, and applications:
Key Observations
Substituent Position and Electronic Effects: The 2,3,5-trifluoro substitution pattern creates a sterically hindered and electron-deficient aromatic ring, favoring interactions with biological targets like enzymes (e.g., antifolate analogs in pyridopyrimidine derivatives) . In contrast, 3,4,5-trifluoro-N-methylaniline (compound 32w) exhibits a higher melting point (119–121.5°C) due to symmetrical fluorine placement, enhancing crystallinity . N-Methyl-3,5-bis(trifluoromethyl)aniline lacks fluorine but incorporates bulkier CF₃ groups, resulting in liquid-phase stability and utility in organometallic catalysis .
Functional Group Impact: Trifluralin’s nitro groups (NO₂) and CF₃ substituent confer radical scavenging and herbicidal activity, differentiating it from fluorine-only analogs . 2-Methyl-3-(trifluoromethyl)aniline (CAS 54396-44-0) demonstrates how methyl groups adjacent to CF₃ alter steric bulk and solubility compared to 2,3,5-trifluoro derivatives .
Synthetic Efficiency :
- Palladium-catalyzed methods (e.g., Pd₂dba₃/S-Phos) achieve high yields (>95%) for trifluoromethylated anilines, whereas nitro-substituted analogs (e.g., trifluralin) require industrial-scale nitration processes .
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